Bienvenue dans la boutique en ligne BenchChem!

Bimiralisib hydrochloride

PI3K inhibitor off-target liability tubulin polymerization mitotic arrest

Bimiralisib hydrochloride (CAS 1820902-72-4; also known as PQR309) is an orally bioavailable, brain-penetrant, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that co-targets mammalian target of rapamycin (mTOR) kinase in a balanced fashion at therapeutic concentrations. The free base PQR309 (CAS 1225037-39-7) belongs to the 4,6-dimorpholino-1,3,5-triazine chemical class and has progressed to Phase II clinical evaluation in glioblastoma, head and neck cancer, lymphoma, and breast cancer.

Molecular Formula C17H21ClF3N7O2
Molecular Weight 447.8 g/mol
CAS No. 1820902-72-4
Cat. No. B3324271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimiralisib hydrochloride
CAS1820902-72-4
Molecular FormulaC17H21ClF3N7O2
Molecular Weight447.8 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
InChIInChI=1S/C17H20F3N7O2.ClH/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27;/h9-10H,1-8H2,(H2,21,22);1H
InChIKeyVNBNQGZQKUMKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bimiralisib Hydrochloride (PQR309): The Clinically-Staged Balanced Dual PI3K/mTOR Inhibitor for Oncology Research


Bimiralisib hydrochloride (CAS 1820902-72-4; also known as PQR309) is an orally bioavailable, brain-penetrant, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that co-targets mammalian target of rapamycin (mTOR) kinase in a balanced fashion at therapeutic concentrations [1]. The free base PQR309 (CAS 1225037-39-7) belongs to the 4,6-dimorpholino-1,3,5-triazine chemical class and has progressed to Phase II clinical evaluation in glioblastoma, head and neck cancer, lymphoma, and breast cancer [2][3]. The compound's intentional balanced PI3K/mTOR profile—rather than PI3K dominance alone—defines its mechanistic positioning among dual kinase inhibitors in oncological drug discovery [1].

Why Bimiralisib Hydrochloride Cannot Be Interchanged With Other PI3K or Dual PI3K/mTOR Inhibitors in Research or Procurement


PI3K pathway inhibitors are pharmacologically heterogeneous: isoform selectivity (e.g., PI3Kδ-specific idelalisib), PI3K/mTOR potency balance (ranging from PI3K-dominated to mTOR-dominated), off-target liability profiles, and CNS exposure all vary dramatically across this class [1]. Bimiralisib occupies a specific intersection—balanced class I PI3K/mTOR engagement, demonstrated blood–brain barrier passage with equivalent brain-to-plasma exposure, and the absence of the tubulin-binding off-target activity present in its closest structural analog buparlisib (BKM120)—that no other commercially available compound simultaneously fulfills [1][2]. Substitution with a pan-PI3K-only, isoform-selective, or alternatively balanced dual inhibitor would alter both on-target pathway coverage and off-target risk profile, compromising experimental reproducibility and translational relevance [2][3].

Bimiralisib Hydrochloride (PQR309) Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data


Absence of Tubulin Binding: Direct Differentiation from Buparlisib (BKM120) in Off-Target Safety Profile

In a direct head-to-head comparison within the same study, bimiralisib (compound 1) showed no detectable binding to tubulin, whereas the structurally related pan-PI3K inhibitor buparlisib (compound 4, BKM120) exhibited robust tubulin binding at the colchicine-binding site. This differential was demonstrated both biochemically and functionally: buparlisib induced G2/M mitotic arrest, while bimiralisib induced a G1 cell cycle arrest consistent with pure PI3K/mTOR pathway inhibition [1]. In a KINOMEScan panel of >400 protein and lipid kinases at 10 μM, bimiralisib achieved selectivity scores of S(35) = 0.025 and S(10) = 0.018, confirming negligible off-target kinase interference [1].

PI3K inhibitor off-target liability tubulin polymerization mitotic arrest kinase selectivity screening

Balanced PI3Kα/mTOR Inhibition Ratio Versus Gedatolisib, Apitolisib, and Buparlisib

Bimiralisib achieves a mTOR/PI3Kα IC50 ratio of 2.6 (IC50 89 nM / 33 nM), representing a near-balanced dual inhibition profile [1]. In the same assay platform (kinase activity assay, Table 1 of the discovery publication), buparlisib (compound 4) showed a ratio of 13 (IC50 94 nM mTOR / 45 nM PI3Kα)—approximately 5-fold more PI3K-skewed—while gedatolisib (compound 3, PIK-587) showed a ratio of 0.94 (more mTOR-skewed) [1]. Apitolisib (GDC-0980, compound 6) showed a ratio of 5.3, and pictilisib (GDC-0941, compound 5) ratio of 63, indicating minimal mTOR engagement [1]. The intermediate balance of bimiralisib is designed to avoid the mTOR-mediated negative feedback loop on PI3K signaling that is triggered by PI3K-only or mTOR-dominant inhibition [2].

PI3K/mTOR dual inhibitor mTOR/PI3Kα IC50 ratio balanced kinase inhibition pathway feedback

Blood–Brain Barrier Penetration with Equivalent Brain-to-Plasma Exposure: Relevance for CNS Oncology Models

Bimiralisib demonstrated equivalent brain and plasma drug concentrations following oral administration in mice and rats, confirming rapid and unrestricted blood–brain barrier passage [1]. In mice receiving oral bimiralisib (10 mg/kg), brain concentrations were similar to plasma concentrations at all measured time points. In rats, 1–2 hours post oral dosing, drug levels in brain were comparable to plasma levels, and PK analysis in plasma, brain, and tumor showed nearly identical profiles [1]. This property motivated Phase II evaluation in glioblastoma (NCT01940133) [2]. By contrast, copanlisib—a pan-PI3K inhibitor approved for follicular lymphoma—is administered intravenously and lacks published evidence of brain penetration [3]. Brain-penetrant capability is not a class-wide feature of PI3K/mTOR inhibitors and must be verified per compound.

brain-penetrant PI3K inhibitor blood-brain barrier glioblastoma CNS metastasis brain pharmacokinetics

Antitumor Activity in Lymphoma Models Resistant to the PI3Kδ-Selective Inhibitor Idelalisib

Bimiralisib retained antiproliferative activity in B-cell lymphoma cell lines with primary or secondary resistance to the PI3Kδ-selective inhibitor idelalisib [1]. Across a panel of 48 lymphoma cell lines, bimiralisib achieved a median IC50 of 242 nM (range 18 nM–3.6 μM) and a median GI50 of 141 nM, while idelalisib showed significantly lower activity overall, and its sensitivity pattern correlated less strongly with bimiralisib (R = 0.67) [2]. Discordant cell lines (sensitive to bimiralisib but resistant to idelalisib) were identified and characterized at the gene-expression level, confirming that bimiralisib's broader target coverage (pan-PI3K plus mTOR) circumvents the resistance mechanisms that limit PI3Kδ-only blockade [1][2].

idelalisib resistance PI3Kδ inhibitor B-cell lymphoma dual PI3K/mTOR resistance override

Oral Bioavailability and Multi-Species Pharmacokinetic Profile Supporting Once-Daily Dosing Translation

Bimiralisib demonstrated favorable oral bioavailability across three preclinical species: 68% in mice, 55% in rats, and 23% in dogs [1]. In rats, the elimination half-life reached 5.6–8.2 hours with plasma concentrations remaining >2 μM (800–1000 ng/mL) at 24 hours post single oral dose, supporting once-daily (QD) oral dosing in humans [1]. By comparison, copanlisib requires intravenous administration and has no oral bioavailability; duvelisib is orally bioavailable but is a PI3Kδ/γ-selective inhibitor lacking mTOR coverage and brain penetrance [2][3]. The oral route of bimiralisib, combined with sustained target coverage, enables chronic dosing regimens in preclinical in vivo models without the confounding variable of different administration routes.

oral bioavailability PI3K/mTOR inhibitor preclinical pharmacokinetics once-daily dosing cross-species PK

EMA Orphan Drug Designation for Diffuse Large B-Cell Lymphoma

On 27 February 2017, the European Medicines Agency (EMA) granted orphan drug designation (EU/3/17/1830) to bimiralisib (PQR309) for the treatment of diffuse large B-cell lymphoma (DLBCL) [1]. This regulatory milestone, based on the preclinical antitumor activity demonstrated in DLBCL models (median IC50 = 166 nM in DLBCL cell lines) [2], distinguishes bimiralisib from other investigational dual PI3K/mTOR inhibitors that lack lymphoma-specific orphan designations in major jurisdictions [3]. The designation provides objective regulatory validation that the compound addresses an unmet medical need in this indication and may confer procurement advantages related to regulatory-grade documentation and quality standards.

orphan drug designation DLBCL EMA regulatory milestone lymphoma clinical development

Bimiralisib Hydrochloride (PQR309) Optimal Application Scenarios for Research Procurement


Glioblastoma and CNS Metastasis Preclinical Models Requiring a Brain-Penetrant PI3K/mTOR Inhibitor

Bimiralisib's demonstrated brain-to-plasma concentration equivalence after oral dosing in mice and rats [1] makes it a scientifically justified choice for orthotopic glioblastoma xenografts, brain metastasis models, and CNS lymphoma studies. Unlike intravenously administered pan-PI3K inhibitors lacking CNS PK documentation, bimiralisib provides verified brain exposure at pharmacodynamically active concentrations [1]. The Phase II clinical trial in glioblastoma (NCT01940133) provides additional translational rationale [2].

Lymphoma Research with Idelalisib-Resistant or Dual PI3K/mTOR-Dependent Disease Contexts

For B-cell lymphoma investigations where PI3Kδ-selective inhibitors have shown clinical resistance, bimiralisib's retained activity in idelalisib-resistant cell lines (median IC50 242 nM across 48 lines, including discordant idelalisib-resistant/PQR309-sensitive subsets) provides an evidence-based rationale for compound selection [3]. The EMA orphan designation for DLBCL further supports its use in translational lymphoma programs targeting this subtype [4].

Mechanistic Studies on the Consequences of PI3K/mTOR Inhibition Balance and Feedback Loop Integrity

Bimiralisib's intermediate mTOR/PI3Kα IC50 ratio of 2.6—positioned between gedatolisib (0.94, mTOR-skewed) and buparlisib (13, PI3K-skewed)—enables researchers to interrogate the impact of dual inhibition balance on mTORC1/S6K/IRS1 negative feedback loop preservation [1]. This specific ratio avoids the PI3K pathway reactivation observed with mTORC1-only inhibition [1], making bimiralisib a defined tool compound for studies where feedback-regulated signaling dynamics are the experimental endpoint.

Preclinical In Vivo Oncology Studies Requiring Oral, Once-Daily Dosing Without Tubulin-Mediated Confounding Toxicity

The oral bioavailability (rat BA 55%, t1/2 5.6–8.2 h) and the confirmed absence of tubulin binding (S(35) = 0.025 selectivity score) position bimiralisib for chronic oral dosing regimens where tubulin-mediated mitotic toxicity—present in buparlisib—would confound toxicity and efficacy readouts [1][5]. This combination of oral route, sustained plasma levels >2 μM at 24 h, and a clean off-target profile is not simultaneously offered by any single comparator compound [1].

Quote Request

Request a Quote for Bimiralisib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.